2-アミノ-2-メチル酪酸

説明

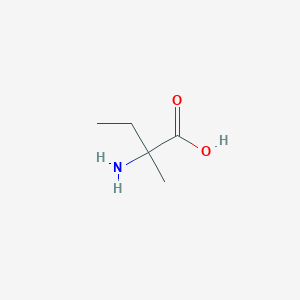

Isovaline, also known as Isovaline, is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.

The exact mass of the compound Isovaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1019. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Valine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isovaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isovaline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1.1 Anticonvulsant Properties

Isovaline has been studied for its anticonvulsant effects in vitro. Research demonstrated that isovaline can significantly reduce seizure-like events in hippocampal slices from rats. In two seizure models, isovaline application (250 µM) abolished or attenuated seizure amplitude and duration by approximately 57% . The mechanism appears to involve increased interneuronal activity without affecting pyramidal neuron firing, suggesting a unique pathway for seizure modulation.

1.2 Analgesic Effects

Recent studies indicate that isovaline may serve as a novel analgesic agent. When administered to mice, isovaline inhibited pain processing without crossing the blood-brain barrier, thus avoiding common side effects associated with traditional analgesics . It has shown promise as an effective adjuvant to propofol in procedural sedation, enhancing analgesia while minimizing respiratory depression risks associated with opioids .

| Application | Effect | Mechanism |

|---|---|---|

| Anticonvulsant | Reduces seizure amplitude and duration | Increases interneuronal spiking |

| Analgesic | Provides pain relief without CNS effects | Non-sedating; does not cross blood-brain barrier |

Neurobiological Applications

2.1 Modulation of Gut Motility

Isovaline's interaction with the gastrointestinal system has been explored through its effects on guinea pig ileum contractions. Studies revealed that isovaline decreased contraction amplitude while increasing tension, indicating potential therapeutic targets for gastrointestinal disorders . Notably, these effects were distinct from those of GABA_B agonists like baclofen, suggesting unique receptor interactions.

Astrobiological Significance

Isovaline's extraterrestrial origins have sparked interest in astrobiology. First identified in the Murchison meteorite, isovaline's presence raises questions about the origins of life and the role of amino acids in prebiotic chemistry . Recent research highlights its potential to elucidate processes involved in homochirality on early Earth, contributing to our understanding of biological evolution and the conditions necessary for life to emerge .

Case Studies

4.1 Seizure Models

In a controlled study involving rat hippocampal slices, isovaline was shown to effectively prevent seizure-like events induced by low magnesium and high potassium concentrations. The results indicated a significant increase in interneuronal activity, providing a foundation for further exploration of isovaline as a therapeutic agent for epilepsy .

4.2 Pain Management

A study published in 2015 demonstrated that isovaline could enhance the efficacy of propofol during sedation procedures, potentially reducing the need for opioids and minimizing associated risks . This combination could lead to safer anesthetic practices with fewer complications.

作用機序

Target of Action

2-Amino-2-methylbutyric acid, also known as Isovaline or 2-Amino-2-methylbutanoic acid, is a branched short-chain fatty acid (BCFA) produced by the gut microbiota . The primary targets of Isovaline are the host cells in the gut, where it interacts with the host-microbiota .

Mode of Action

Isovaline is produced by the fermentation of branched-chain amino acids (BCAA) leucine, valine, and isoleucine . It interacts with its targets by acting as a bacterial metabolite, which is one of the main mechanisms of host-microbiota interactions in the gut .

Biochemical Pathways

The production of Isovaline is a result of the fermentation of BCAAs by the gut microbiota . This process is part of the broader metabolic pathway of amino acid fermentation, which results in the production of various BCFAs, including isovaleric, isobutyric, and 2-methylbutyric acids .

Pharmacokinetics

It is known that the rate and extent of distribution of similar compounds are slow and depend on extravasation in tissue, distribution within the particular tissue, and degradation . Elimination primarily happens via catabolism to peptides and amino acids .

Result of Action

The production of Isovaline and other BCFAs by the gut microbiota has been linked to various health conditions . These compounds serve as biological indicators of microbiota health and have been associated with anthropometry . .

Action Environment

The production and action of Isovaline are influenced by various environmental factors, including diet and the overall health of the gut microbiota . Changes in these factors can affect the production of Isovaline and other BCFAs, thereby influencing their action, efficacy, and stability .

生化学分析

Biochemical Properties

2-Amino-2-methylbutyric acid is used in the preparation of peptide compounds comprising highly sterically hindered amino acids . This involves the reaction of electron-withdrawing group-protected N-unsubstituted-α,α-disubstituted amino acid with a peptide, followed by N-alkylation .

Cellular Effects

It is known that amino acids, including 2-Amino-2-methylbutyric acid, play crucial roles in maintaining energy balance and normal physiological functions in the body .

Molecular Mechanism

It is known that 2-Amino-2-methylbutyric acid is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group .

Temporal Effects in Laboratory Settings

It is known that the OH-initiated degradation of similar compounds has been investigated in large atmospheric simulation chambers .

Dosage Effects in Animal Models

It is known that the effects of similar compounds vary with different dosages in animal models .

Metabolic Pathways

2-Amino-2-methylbutyric acid is involved in the metabolic pathways of amino acid biosynthesis . It is a key intermediate in these pathways and can be converted to a wide range of chemicals .

Transport and Distribution

It is known that amino acids, including 2-Amino-2-methylbutyric acid, are transported and distributed within cells and tissues through various transporters .

Subcellular Localization

It is known that the subcellular localization of amino acids, including 2-Amino-2-methylbutyric acid, plays a crucial role in functional annotation .

生物活性

Isovaline, a non-proteinogenic amino acid, has garnered interest in the scientific community due to its unique biological properties. This article explores the biological activity of isovaline, focusing on its anticonvulsant effects, analgesic properties, and potential applications in metabolic disorders. The findings are supported by case studies and research data.

1. Anticonvulsant Properties

Isovaline has been shown to exhibit significant anticonvulsant activity in vitro. A study conducted on rat hippocampal slices demonstrated that isovaline could effectively suppress seizure-like events induced by low magnesium and high potassium perfusion as well as by 4-aminopyridine (4-AP) blockade of potassium channels.

Key Findings:

- Application of isovaline (250 μM) for 20-30 minutes abolished seizure-like events and reduced the amplitude and duration of seizures by approximately 57% .

- Isovaline increased spontaneous spiking activity in interneurons while decreasing pyramidal neuronal spiking, indicating a selective enhancement of inhibitory interneuron activity .

Table 1 summarizes the effects of isovaline on seizure parameters:

| Parameter | Control (without Isovaline) | With Isovaline (250 μM) |

|---|---|---|

| Seizure Amplitude (mV) | 0.9 ± 0.1 | Reduced by 57% |

| Seizure Duration (s) | 80 ± 14 | Reduced by 57% |

| Interneuronal Spiking (Hz) | 0.9 ± 0.3 | Increased to 3.2 ± 0.9 |

| Pyramidal Neuronal Spiking (Hz) | 0.6 ± 0.4 | Decreased to 0.2 ± 0.1 |

2. Analgesic Effects

Isovaline also displays analgesic properties, primarily through its action on GABA_B receptors. Unlike traditional GABA_B agonists such as baclofen, isovaline does not produce the same adverse side effects, making it a promising candidate for pain management.

Research Insights:

- In experiments involving whole-cell recordings, isovaline did not activate GABA_B receptor-coupled potassium channels but exhibited anti-nociceptive effects without the typical side effects associated with GABA_B receptor activation .

- Its action at GABA_B receptors suggests that isovaline could be further explored as an alternative analgesic agent in clinical settings .

3. Role in Metabolic Disorders

Isovaline's potential role in metabolic disorders, particularly those involving branched-chain amino acids (BCAAs), has been investigated. In cases such as maple syrup urine disease (MSUD), where there is an accumulation of leucine, isovaline can serve as an alternative source of valine and isoleucine to help reduce toxic plasma levels.

Case Study:

A study involving five children with classical MSUD showed that dietary interventions using a leucine-free formula supplemented with valine and isoleucine led to a significant reduction in plasma leucine levels within days . The median plasma leucine concentration decreased from over 1500 μmol/L to a normal range following treatment.

Table 2 provides an overview of plasma leucine levels before and after dietary intervention:

| Patient ID | Initial Plasma Leu (μmol/L) | Post-Intervention Plasma Leu (μmol/L) |

|---|---|---|

| 1 | 1880 | 25 |

| 2 | 1920 | 159 |

| 3 | 1632 | 16 |

| 4 | 1520 | 19 |

| 5 | 1937 | 260 |

特性

IUPAC Name |

2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974906 | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-39-1, 465-58-7, 595-40-4 | |

| Record name | DL-Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of isovaline?

A1: Isovaline is proposed to act as a peripherally acting γ-aminobutyric acid type B (GABAB) receptor agonist. [, , ] It is suggested to bind to GABAB receptors located on sensory neurons, particularly Aδ and C fibers, which are involved in nociception (pain perception). [, ]

Q2: How does the structure of isovaline relate to its proposed mechanism of action?

A2: Isovaline's structure closely resembles the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA). [] This structural similarity supports its proposed interaction with GABAB receptors, which are known to mediate inhibitory neurotransmission.

Q3: Does isovaline cross the blood-brain barrier?

A3: Isovaline does not readily cross the blood-brain barrier. [, ] This characteristic suggests that its analgesic effects are primarily mediated through peripheral mechanisms, rather than central nervous system actions.

Q4: What is the molecular formula and weight of isovaline?

A4: The molecular formula of isovaline is C5H11NO2, and its molecular weight is 117.15 g/mol.

Q5: Are there any spectroscopic data available for isovaline?

A5: Yes, spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, have been used to characterize isovaline and its derivatives. For instance, IR spectroscopy was employed to investigate the stability of isovaline and its precursor, 5-ethyl-5-methylhydantoin, when exposed to simulated space radiation. [] Additionally, NMR techniques were used to determine the gas-phase conformational map of isovaline. []

Q6: Is isovaline stable under various environmental conditions?

A6: Studies have investigated the stability of isovaline under various conditions, including exposure to UV and γ-radiation, simulating space environments. [, ] These studies provide insights into the potential degradation pathways and products of isovaline.

Q7: Does isovaline racemize under high temperatures?

A7: While isovaline is generally considered resistant to racemization in aqueous solutions, studies have shown that it can undergo partial racemization under specific conditions, such as high temperatures in the presence of clay minerals like calcium montmorillonite. []

Q8: Are there any known applications of isovaline in material science or engineering?

A8: While the research primarily focuses on the biological and astrobiological aspects of isovaline, its unique structural features and stability under specific conditions might present opportunities for exploration in material science, though these remain largely unexplored.

Q9: Does isovaline exhibit any catalytic properties?

A9: The current research primarily focuses on the biological activity of isovaline, and its potential catalytic properties haven't been extensively investigated.

Q10: Have computational methods been used to study isovaline?

A10: Yes, computational chemistry has been employed to study various aspects of isovaline, including its conformational preferences, [] potential energy surfaces, [] and interactions with other molecules. [] These studies provide valuable insights into the molecular properties and behavior of isovaline.

Q11: Have any specific formulations been developed to enhance isovaline's stability or bioavailability?

A11: Current research primarily focuses on understanding isovaline's fundamental properties and biological activity. As a result, there is limited information available regarding specific formulations designed to enhance its stability or bioavailability.

Q12: What is the pharmacokinetic profile of isovaline?

A12: Information regarding isovaline's absorption, distribution, metabolism, and excretion (ADME) in humans is limited. Studies in rodents suggest that isovaline, when administered intraperitoneally, reaches therapeutic concentrations and exerts analgesic effects. [] Further research is necessary to fully characterize its pharmacokinetic properties.

Q13: What evidence supports the analgesic effects of isovaline?

A13: Preclinical studies in mice have demonstrated the analgesic properties of isovaline. In particular, isovaline effectively reduced pain responses in models of acute pain, such as the formalin test and the tail-clip test. [, ] These studies suggest that isovaline acts as a peripherally acting analgesic.

Q14: Has isovaline been tested in any clinical trials for pain management or other indications?

A14: While preclinical evidence suggests potential therapeutic applications for isovaline, particularly in pain management, [] there are currently no published clinical trials investigating its efficacy and safety in humans.

Q15: Are there any known biomarkers to predict isovaline's efficacy or potential adverse effects?

A15: The identification of biomarkers for isovaline's efficacy or potential adverse effects is an active area of research and has yet to be fully elucidated.

Q16: What analytical methods are commonly used to detect and quantify isovaline?

A16: Several analytical techniques have been employed to detect and quantify isovaline, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-fluorescence detection (LC-FD), and liquid chromatography-time of flight-mass spectrometry (LC-ToF-MS). [, , , , ] The choice of method depends on the specific application and the required sensitivity and selectivity.

Q17: What are the known environmental impacts of isovaline production and degradation?

A17: Research on the environmental impact of isovaline is limited. As with any chemical, responsible manufacturing practices and waste management strategies are crucial to minimizing potential environmental risks.

Q18: Why is isovaline significant in astrobiology?

A18: Isovaline is considered significant in astrobiology due to its presence in carbonaceous meteorites, [, , ] suggesting an extraterrestrial origin. Additionally, the discovery of L-enantiomeric excesses of isovaline in some meteorites has fueled debates about the origins of homochirality in biological systems. [, , , ]

Q19: How do scientists believe isovaline formed in meteorites?

A19: The Strecker-cyanohydrin synthesis is the most widely accepted pathway for the formation of isovaline and other amino acids in meteorites. [, , ] This reaction involves the interaction of simple organic molecules like ketones, aldehydes, ammonia, and cyanide, which are thought to have been present in the early solar system.

Q20: Could the L-enantiomeric excess of isovaline in meteorites have played a role in the origin of life on Earth?

A20: While the exact role of L-isovaline in the origin of life is unknown, its presence in meteorites suggests that prebiotic Earth may have been seeded with a non-racemic mixture of organic molecules. [, ] This finding has fueled speculation about the potential influence of extraterrestrial molecules on the development of biological homochirality, though a definitive link remains elusive.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。